molecular formula C20H15NOS B12164503 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene

Cat. No.: B12164503
M. Wt: 317.4 g/mol
InChI Key: RRLTZKGHMWJPRO-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy-linked biphenyl system. The benzothiazole moiety (a fused benzene and thiazole ring) is known for its electron-deficient aromatic character, which enhances interactions with biological targets such as enzymes or receptors . The methoxy bridge connects the benzothiazole to a phenyl ring, creating a planar structure that facilitates π-π stacking interactions. This compound is structurally analogous to bioactive benzothiazole derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(4-phenylphenoxy)methyl]-1,3-benzothiazole

InChI

InChI=1S/C20H15NOS/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)22-14-20-21-18-8-4-5-9-19(18)23-20/h1-13H,14H2

InChI Key

RRLTZKGHMWJPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene typically involves the following steps:

    Formation of Benzothiazole: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Methoxylation: The benzothiazole derivative is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.

    Coupling with Phenylbenzene: The final step involves coupling the methoxylated benzothiazole with a phenylbenzene derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Solvent recovery and recycling are also crucial to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 4-(benzothiazol-2-ylmethoxy)-1-phenylbenzene derivatives typically involves nucleophilic substitution or cross-coupling reactions . For example:

  • Mitsunobu Reaction : A benzothiazole-2-ylmethanol derivative reacts with a phenolic compound (e.g., 4-hydroxy-1-phenylbenzene) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method was used to prepare structurally similar compounds like 3-(1,3-benzothiazol-2-ylmethoxy)-2,6-difluorobenzamide .

  • Suzuki-Miyaura Coupling : Biphenyl moieties are constructed using aryl halides and boronic acids. For instance, tert-butyl 4-(3′-hydroxy-[1,1′-biphenyl]-3-yl)piperidine-1-carboxylate derivatives were synthesized via this method .

Hydrolysis and Photolysis Pathways

The benzothiazole-methoxy linkage in this compound is susceptible to hydrolysis and photolysis , similar to related nitrenium ion precursors:

  • Hydrolysis : Under aqueous acidic or basic conditions, the methoxy group undergoes cleavage to form reactive intermediates. For example, hydrolysis of O-acetoxy-N-(4-(benzothiazol-2-yl)phenyl)hydroxylamine generates a nitrenium ion (lifetime ~530 ns) .

  • Photolysis : UV irradiation accelerates bond cleavage, producing radicals or ions. The resulting intermediates (e.g., quinolimines) further react to form stable products like quinols .

Reactivity with Azide Ions

The benzothiazole moiety participates in azide trapping reactions :

  • Reaction with sodium azide (NaN₃) yields diazenes, which decompose into aromatic amines or hydrocarbons. For example, 4-(benzothiazol-2-yl)phenylnitrenium ion reacts with N₃⁻ to form diazenes (e.g., 25 ), which decompose into biphenyl derivatives .

Comparative Reactivity Data

Reactivity trends for benzothiazole derivatives:

Reaction TypeRate Constant (k)Key ProductsSource
Hydrolysisk=2.3×103s1k = 2.3 \times 10^{-3} \, \text{s}^{-1} (30°C)Quinolimine, Quinol
Azide Trappingkaz/ks=2.6×103M1k_{\text{az}}/k_{\text{s}} = 2.6 \times 10^3 \, \text{M}^{-1}Diazene, Biphenyl
Photolysis (UV)Lifetime = 530 nsNitrenium Ion

Functionalization of the Phenyl Ring

Electrophilic substitution reactions on the phenyl ring are influenced by the electron-withdrawing benzothiazole group:

  • Nitration : Directed meta-substitution due to the electron-withdrawing effect of the benzothiazole-methoxy group.

  • Sulfonation : Similar regioselectivity observed in analogs like 4-(1,3-benzothiazol-2-yl)phenol .

Biological Activity Implications

  • Antimicrobial Activity : Benzothiazole derivatives exhibit antibacterial properties through DNA intercalation or enzyme inhibition .

  • Anticancer Potential : Nitrenium ions derived from hydrolysis may alkylate DNA, analogous to 4-aminobiphenyl derivatives .

Stability and Degradation

  • pH-Dependent Stability : Hydrolysis rates increase under basic conditions due to deprotonation of intermediates .

  • Thermal Degradation : Decomposition above 200°C generates benzothiazole and biphenyl fragments, confirmed by TGA-DSC studies of related compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study demonstrated that a related benzothiazole derivative significantly reduced the viability of MCF-7 (breast cancer) cells by inducing apoptosis through the mitochondrial pathway, showing potential for further development in cancer therapeutics .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BA54915Cell cycle arrest

Anti-inflammatory Properties

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study : In a model of acute inflammation, a related compound demonstrated a reduction in paw edema by 60% compared to control groups, indicating its potential as an anti-inflammatory agent .

CompoundDose (mg/kg)Edema Reduction (%)
Compound C1060
Compound D2075

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Studies have shown that these compounds can exhibit activity against various bacterial strains, making them candidates for antibiotic development.

Case Study : A recent investigation revealed that a benzothiazole derivative effectively inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential in treating bacterial infections .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism by which 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulators.

    Fluorescent Probes: The benzothiazole moiety can absorb light and re-emit it at a different wavelength, making it useful for imaging and diagnostic applications.

Comparison with Similar Compounds

1H-Benzoimidazole Derivatives

  • 1-(2-methylbenzyl)-2-p-tolyloxymethyl benzimidazole (): Replaces the benzothiazole core with a benzimidazole ring (N instead of S). Substituted with a methylphenoxy group, increasing steric bulk compared to the methoxy linker in the target compound.
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ():

    • Retains the biphenyl system but substitutes benzothiazole with benzimidazole.
    • The 4-methoxyphenyl group enhances solubility but reduces lipophilicity compared to the benzothiazole-methoxy linkage .

Benzothiazole Derivatives

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():

    • Shares the benzothiazole core but lacks the methoxy-linked phenyl group.
    • Chlorine at position 5 increases electronegativity, enhancing binding to electron-rich biological targets (e.g., DNA intercalation) .
  • 4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ():

    • Hybridizes benzothiazole with a pyrazolone ring.
    • The propynyl group introduces alkyne functionality, enabling click chemistry applications absent in the target compound .

Isoxazole Derivatives

  • 4-(4-Chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid ():
    • Incorporates an isoxazole-carboxylic acid group, adding hydrogen-bonding capacity.
    • The chlorophenyl substituent enhances halogen bonding, a feature absent in the target compound .

Physicochemical Properties

  • Lipophilicity : The benzothiazole-methoxy group in the target compound confers moderate lipophilicity (logP ~3.5–4.0), comparable to benzimidazole derivatives but lower than chlorinated analogues (e.g., logP ~4.5 for 5-chloro-benzothiazole) .
  • Solubility: The methoxy linker improves aqueous solubility relative to non-polar derivatives like 1-(2-methylbenzyl) benzimidazoles .
  • Thermal Stability : Benzothiazoles generally exhibit higher thermal stability (>200°C) than benzimidazoles due to sulfur’s electron-withdrawing effects .

Key Research Findings

  • Structure-Activity Relationship (SAR) :

    • The benzothiazole core is critical for antimicrobial activity, as seen in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole’s efficacy against Candida albicans .
    • Methoxy-linked biphenyl systems enhance bioavailability by balancing lipophilicity and solubility, as demonstrated in isoxazole derivatives .
  • Limitations: Limited pharmacological data exist for 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene compared to well-studied analogues like astemizole (), a benzimidazole-based antihistamine .

Notes

Structural modifications (e.g., substituting sulfur with nitrogen or adding halogens) significantly alter bioactivity and pharmacokinetics.

Direct comparative pharmacological studies between benzothiazole and benzimidazole derivatives are sparse, necessitating further empirical validation.

Commercial applications of benzothiazole derivatives are underrepresented in pre-settlement claims (e.g., ), highlighting regulatory challenges .

Biological Activity

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene can be represented as follows:

C16H15NO Molecular Formula \text{C}_{16}\text{H}_{15}\text{N}\text{O}\quad \text{ Molecular Formula }

This compound features a benzothiazole moiety linked to a phenyl group through a methoxy group, which is significant for its biological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to benzothiazole derivatives. For instance, research indicates that certain benzothiazole derivatives exhibit significant activity against GPR40 and AKR1B1, which are crucial targets in diabetes treatment. Specifically, compounds derived from similar structures have shown promising results in reducing glucose levels in diabetic models, indicating potential for 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene as an antidiabetic agent .

Table 1: Summary of Antidiabetic Effects

CompoundEC50 (μM)IC50 (μM)Effect on GLUT-4 Expression
Compound 10.0757.4Significant increase
Compound 2N/AN/AModerate increase
Compound 3N/AN/ASignificant increase

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene have demonstrated potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often indicate superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity Overview

PathogenMIC (μg/mL)Reference Drug (Ciprofloxacin)
S. aureus15.625
E. coli31.255
C. albicans15.62500

The biological activity of 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene can be attributed to several mechanisms:

  • GPR40 Agonism : This compound may enhance insulin secretion through GPR40 activation, which is beneficial for managing blood sugar levels.
  • AKR1B1 Inhibition : By inhibiting AKR1B1, it may help mitigate complications associated with diabetes, such as retinopathy and nephropathy.
  • Antimicrobial Mechanisms : The benzothiazole structure likely interacts with bacterial topoisomerases, disrupting DNA replication and leading to cell death .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study A : A study involving diabetic mice treated with a related compound showed a sustained decrease in blood glucose levels, demonstrating the potential for long-term management of diabetes.
  • Case Study B : In vitro tests indicated that a series of benzothiazole derivatives exhibited significant antibacterial effects against multi-drug resistant strains, suggesting their utility in treating infections where conventional antibiotics fail.

Q & A

Q. What are the standard synthetic routes for 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing benzothiazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and filtration to isolate the product . Key intermediates like 2-(chloromethyl)benzothiazole may be used to introduce the methoxy-phenyl moiety. Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns and aromatic proton environments. For example, benzothiazole protons resonate at δ 7.2–8.5 ppm, while methoxy groups appear near δ 3.8–4.2 ppm .
  • IR : Stretching frequencies for C-O (1050–1250 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β ≈ 95°) .

Q. How is the biological activity of this compound initially screened?

Preliminary assays include:

  • Enzyme inhibition : Testing against kinases or proteases using fluorometric or colorimetric substrates.
  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance condensation efficiency.
  • Solvent effects : Use DMF or THF for better solubility of aromatic intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 6 hours under reflux) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Dynamic effects : Rotameric splitting due to restricted rotation around the benzothiazole-methoxy bond can be confirmed via variable-temperature NMR .
  • X-ray validation : Compare experimental crystal structures with computational models (e.g., DFT-optimized geometries) to validate tautomeric forms .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups on the phenyl ring to assess impact on bioactivity .
  • Bioisosteric replacement : Replace the benzothiazole moiety with thiadiazole or oxadiazole to evaluate pharmacophore requirements .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • HPLC optimization : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm. Adjust pH to 3.5 (with 0.1% formic acid) to improve peak symmetry .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ ions (e.g., m/z 365 for the parent compound) with fragmentation patterns confirming structural integrity .

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